molecular formula C14H19N3O2S B5781717 N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide

N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide

Cat. No.: B5781717
M. Wt: 293.39 g/mol
InChI Key: ATJHEXVXBRTDMC-UHFFFAOYSA-N
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Description

N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide is a chemical compound with a complex structure that includes a morpholine ring, a phenyl group, and a carbamothioyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide typically involves the reaction of 4-(morpholin-4-yl)aniline with a suitable isothiocyanate, followed by the addition of propanamide. The reaction conditions often require a solvent such as dichloromethane or ethanol, and the process is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can also enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the carbamothioyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide
  • N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-propoxybenzamide
  • N-{[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide

Uniqueness

N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, as it can offer different interactions and effects compared to similar compounds.

Properties

IUPAC Name

N-[(4-morpholin-4-ylphenyl)carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-2-13(18)16-14(20)15-11-3-5-12(6-4-11)17-7-9-19-10-8-17/h3-6H,2,7-10H2,1H3,(H2,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJHEXVXBRTDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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